molecular formula C17H17ClN2O4S B2858373 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine CAS No. 862794-45-4

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Cat. No. B2858373
CAS RN: 862794-45-4
M. Wt: 380.84
InChI Key: AKGGSKJKEYPVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups and rings . It has a furan ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl group . These types of compounds are often used in scientific research for various applications, including drug discovery and the synthesis of new compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the heterocyclic rings and the various functional groups would significantly influence its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure . For instance, the oxazole ring might undergo reactions at the nitrogen atom, and the sulfonyl group could potentially be involved in substitution reactions .

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of compounds similar to 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine possess antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a structural resemblance, indicated potential anti-tobacco mosaic virus activity in some compounds (Chen et al., 2010).

Antimicrobial Agents

Similar compounds have been developed as antimicrobial agents. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their application as antimicrobial agents against various bacterial and fungal strains is a notable example (Sah et al., 2014).

Synthesis of New Heterocyclic Systems

Compounds structurally related to the subject chemical have been used in the synthesis of new heterocyclic systems. For example, the transformation of the 1,2,5 oxadiazole ring into the 1,2,5 thiadiazole ring under specific conditions demonstrates this application (Konstantinova et al., 2014).

Photochemical Synthesis

Photochemical methodologies involving related compounds have been explored for the synthesis of complex heterocyclic compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles (Buscemi et al., 2001).

Corrosion Inhibition

Derivatives of the compound have been investigated for their potential as corrosion inhibitors. For example, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds have been tested as inhibitors for mild steel corrosion in acidic solutions (Sappani & Karthikeyan, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s hard to provide detailed information on this aspect.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(2)10-19-16-17(20-15(24-16)14-4-3-9-23-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGSKJKEYPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.